

Introduction: Elucidating the Structure of a Versatile Heterocycle

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Compound of Interest

Compound Name: *3-(Pyrimidin-2-yl)propan-1-ol*

Cat. No.: *B1337870*

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3-(Pyrimidin-2-yl)propan-1-ol is a heterocyclic compound featuring a pyrimidine core linked to a propanol side chain. The pyrimidine ring is a fundamental unit in various biologically significant molecules, including nucleic acids, and its derivatives are cornerstones in medicinal chemistry, often exhibiting diverse pharmacological activities.^{[1][2]} The analysis and structural confirmation of such molecules are paramount in drug discovery, process chemistry, and metabolomics. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, providing not only precise molecular weight information but also a detailed structural fingerprint through controlled fragmentation.

This guide offers an in-depth exploration of the mass spectrometric behavior of **3-(Pyrimidin-2-yl)propan-1-ol**. We will move beyond procedural lists to explain the causal relationships behind experimental choices, from ionization method selection to the interpretation of fragmentation pathways. This document is designed for researchers and drug development professionals seeking to develop robust analytical methods for this and structurally related compounds.

Chapter 1: Physicochemical Properties & Ionization Suitability

The molecular structure of **3-(Pyrimidin-2-yl)propan-1-ol** dictates its behavior within the mass spectrometer. Understanding these properties is the first step in rational method development.

- Molecular Formula: $C_7H_{10}N_2O$ ^[3]

- Average Molecular Weight: 138.17 g/mol [3]
- Monoisotopic Mass: 138.07931 Da
- Key Structural Features:
 - A basic pyrimidine ring with two nitrogen atoms, which are readily protonated.
 - A primary alcohol (-CH₂OH) functional group, which is polar and can participate in hydrogen bonding.
 - A flexible three-carbon alkyl chain connecting the two moieties.

Choosing the Right Ionization Technique

The polarity and basicity of the molecule make it an ideal candidate for "soft" ionization techniques, particularly Electrospray Ionization (ESI). In positive-ion mode ESI (+ESI), the nitrogen atoms on the pyrimidine ring are easily protonated in an acidic solution, leading to the highly stable protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 139.0871. This technique is preferred for quantitative analysis and for obtaining a clear molecular ion precursor for tandem mass spectrometry (MS/MS) experiments.

Alternatively, a "hard" ionization technique like Electron Ionization (EI) can be employed, typically in conjunction with Gas Chromatography (GC-MS). EI uses a high-energy electron beam (70 eV) that causes extensive and reproducible fragmentation.[1][4] While the molecular ion peak ([M]^{+•} at m/z 138.0793) may be less abundant or even absent, the resulting fragmentation pattern is highly characteristic and invaluable for unambiguous library-based identification and structural elucidation.[5]

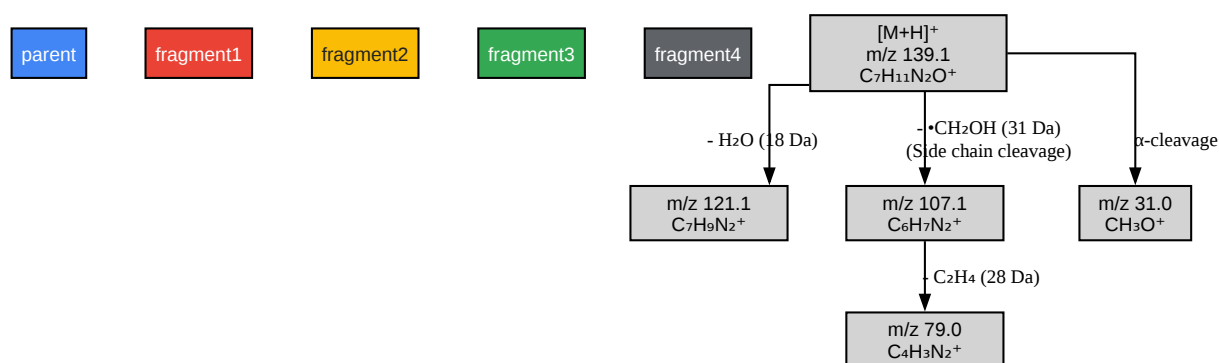
Chapter 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

The true power of mass spectrometry for structural analysis is realized through tandem MS (MS/MS). In this process, the protonated molecule ([M+H]⁺, m/z 139.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions reveal the molecule's underlying structure.

The fragmentation of **3-(Pyrimidin-2-yl)propan-1-ol** is driven by the preferential cleavage of the flexible alkyl chain and the stability of the resulting pyrimidine-containing cation.

Predicted Fragmentation Pathway

The logical flow of fragmentation events is visualized below. The primary fragmentation routes involve the neutral loss of water from the alcohol group and various cleavages along the propyl side chain.



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Caption: Predicted MS/MS fragmentation pathway for $[M+H]^+$ of **3-(Pyrimidin-2-yl)propan-1-ol**.

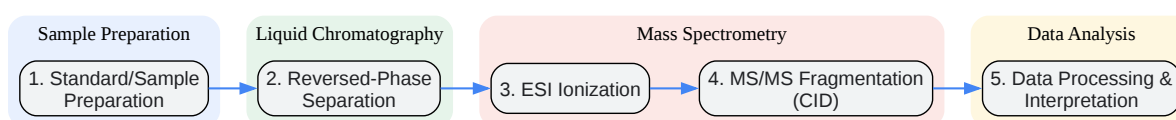
Interpretation of Key Fragments

m/z (Monoisotopic)	Proposed Formula	Description of Loss	Mechanistic Rationale
139.0871	$[C_7H_{11}N_2O]^+$	$[M+H]^+$ Precursor Ion	Protonated molecule formed via ESI.
121.0766	$[C_7H_9N_2]^+$	Neutral Loss of Water (-18.01 Da)	A classic fragmentation for protonated alcohols, involving the elimination of the hydroxyl group and a proton from the adjacent carbon.
107.0609	$[C_6H_7N_2]^+$	Loss of Formaldehyde (-30.01 Da)	Rearrangement and loss of the terminal CH_2O group.
79.0347	$[C_4H_3N_2]^+$	Pyrimidine Cation	Cleavage of the C-C bond beta to the pyrimidine ring, resulting in the stable, charge-retaining pyrimidine moiety. This is often a highly abundant and diagnostic ion.
31.0184	$[CH_3O]^+$	Alpha-Cleavage Product	Cleavage of the C1-C2 bond of the propanol chain, a characteristic fragmentation for primary alcohols. ^{[6][7]} The charge may be retained by either fragment.

Chapter 3: A Practical Guide to Analysis: Experimental Protocol

This section provides a self-validating protocol for the analysis of **3-(Pyrimidin-2-yl)propan-1-ol** using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview



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Caption: Standard LC-MS/MS workflow for analysis of **3-(Pyrimidin-2-yl)propan-1-ol**.

Step-by-Step Protocol

- Standard and Sample Preparation:
 - Stock Solution: Accurately weigh ~1 mg of **3-(Pyrimidin-2-yl)propan-1-ol** standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
 - Working Solution: Perform serial dilutions of the stock solution using a mixture of 50:50 water:acetonitrile to create working standards for calibration (e.g., 1-1000 ng/mL).
 - Sample Preparation: For samples in a complex matrix (e.g., plasma, tissue), a protein precipitation or solid-phase extraction (SPE) step may be required to remove interferences. The final extract should be reconstituted in the initial mobile phase conditions.
 - QC Check: Fortify the final solution with 0.1% formic acid. This provides a source of protons to ensure efficient ionization in +ESI mode.

- Liquid Chromatography (LC) Parameters:
 - LC System: A standard HPLC or UHPLC system.
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μ m particle size). The C18 stationary phase provides good retention for this moderately polar compound.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient:
 - 0.0-0.5 min: 5% B
 - 0.5-3.0 min: Ramp from 5% to 95% B
 - 3.0-4.0 min: Hold at 95% B
 - 4.0-4.1 min: Return to 5% B
 - 4.1-5.0 min: Re-equilibration at 5% B
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Parameters:
 - Mass Spectrometer: A triple quadrupole (QqQ), Q-TOF, or Orbitrap mass spectrometer.
 - Ionization Mode: Positive Electrospray Ionization (+ESI).
 - Key Transitions (for QqQ in MRM mode):
 - Quantitative: 139.1 -> 121.1
 - Qualitative/Confirmatory: 139.1 -> 79.0

- Source Parameters (instrument-dependent, must be optimized):
 - Capillary Voltage: ~3.5 kV
 - Source Temperature: ~120 °C
 - Desolvation Gas (N₂) Flow: ~800 L/hr
 - Desolvation Temperature: ~400 °C
- Analyzer Parameters:
 - Full Scan (for TOF/Orbitrap): m/z 50-250 to confirm the precursor mass.
 - MS/MS Scan: Isolate the precursor at m/z 139.1. Apply a collision energy ramp (e.g., 10-40 eV) to observe the full fragmentation pattern and confirm fragment identities.

Chapter 4: Conclusion and Broader Applications

The mass spectrometric analysis of **3-(Pyrimidin-2-yl)propan-1-ol** is a clear example of rational method development based on fundamental chemical principles. By leveraging ESI for soft ionization and CID for fragmentation, a robust and specific method can be established for its detection and quantification. The characteristic neutral loss of water (m/z 121.1) and the formation of the stable pyrimidine cation (m/z 79.0) serve as highly reliable identifiers in any MS/MS experiment. This detailed understanding is crucial for applications in pharmaceutical quality control, pharmacokinetic studies, and the verification of synthetic pathways in drug discovery programs.

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